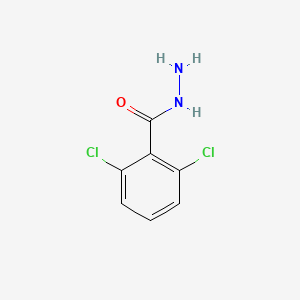

2,6-Dichlorobenzohydrazide

Übersicht

Beschreibung

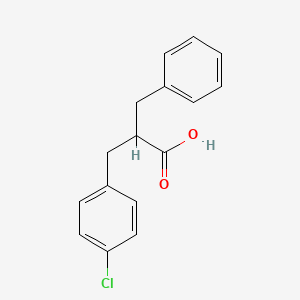

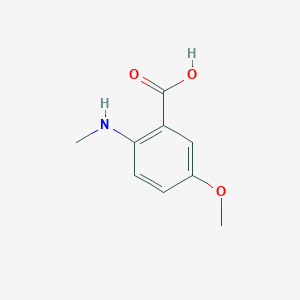

2,6-Dichlorobenzohydrazide is a chemical compound with the molecular formula C7H6Cl2N2O . It is a white solid that is soluble in organic solvents .

Molecular Structure Analysis

The molecular structure of 2,6-Dichlorobenzohydrazide consists of a benzene ring with two chlorine atoms and a hydrazide group attached to it . The exact structural details are not available in the search results.Physical And Chemical Properties Analysis

2,6-Dichlorobenzohydrazide has a molecular weight of 205.04 and a melting point of 142-144 degrees Celsius . It is a white powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Molecular Structures and Hydrogen-Bonding

2,6-Dichlorobenzohydrazide is involved in forming hydrogen-bonded structures. Wardell et al. (2006) studied its molecular structure, revealing that its molecules are linked into chains by N-H...O hydrogen bonds, forming simple chains. This research provides insights into its structural properties and potential applications in materials science (Wardell et al., 2006).

Bioinformatic Characterization for Brain Disorders

In a study focusing on neurodegenerative diseases like Alzheimer’s, Avram et al. (2021) explored Schiff bases derived from propanehydrazide derivatives, using bioinformatics and cheminformatics methods. This suggests potential applicability of related compounds in neuropsychiatric drug development (Avram et al., 2021).

Cellulose Synthesis Inhibition in Plants

Research by Debolt et al. (2007) indicates that 2,6-Dichlorobenzonitrile, a related compound to 2,6-Dichlorobenzohydrazide, inhibits cellulose synthesis in plants. This has implications for understanding plant biology and developing agricultural technologies (Debolt et al., 2007).

Antimicrobial and Anti-inflammatory Applications

Karegoudar et al. (2008) synthesized compounds including triazolo derivatives bearing a trichlorophenyl moiety, demonstrating some of these compounds' promising antimicrobial and anti-inflammatory activities. This opens up avenues for pharmaceutical applications involving 2,6-Dichlorobenzohydrazide derivatives (Karegoudar et al., 2008).

Cotton Fiber Cellulose Synthesis

Delmer et al. (1987) investigated the herbicide 2,6-Dichlorobenzonitrile's impact on cotton fibers, suggesting a role in cellulose biosynthesis. This research could be relevant to textile industry practices (Delmer et al., 1987).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2,6-Dichlorobenzohydrazide are not mentioned in the search results, one paper discusses the prospects and challenges for bioaugmentation of DWTP sand filters with specific BAM-degrading bacteria . This suggests potential future research directions in the area of water treatment.

Eigenschaften

IUPAC Name |

2,6-dichlorobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-2-1-3-5(9)6(4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTXCLYVFUMCQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichlorobenzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorophenyl)methoxy]acetic acid](/img/structure/B3372033.png)

![N-[2-(acetylamino)ethyl]-2-chloroacetamide](/img/structure/B3372054.png)

![4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile](/img/structure/B3372062.png)

![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3372094.png)

![methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine](/img/structure/B3372110.png)